REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].C(=O)([O-])[O-].[K+].[K+].S(OCC)(O[CH2:21][CH3:22])(=O)=O.[CH3:26][C:27](C)=O>>[CH2:21]([O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([O:10][CH2:26][CH3:27])=[O:9])[CH3:22] |f:1.2.3|
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
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C(C=1C(O)=CC=CC1)(=O)O
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Name
|
|
Quantity
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80 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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300 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
44.25 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(OCC)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
|
TEMPERATURE
|
Details
|
the solution was heated
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Type
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TEMPERATURE
|
Details
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to reflux temperature on a water bath
|
Type
|
TEMPERATURE
|
Details
|
maintained for 3 h
|
Duration
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3 h
|
Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
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ADDITION
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Details
|
Distilled water (200 mL) was added to the reaction mixture, which
|
Type
|
EXTRACTION
|
Details
|
was then extracted with ethyl acetate (200 mL)
|
Type
|
WASH
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Details
|
The organic layer was washed with distilled water (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C(=O)OCC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |